molecular formula C12H22O B15164711 1-Butyl-4,4-dimethylcyclohex-2-en-1-ol CAS No. 144293-04-9

1-Butyl-4,4-dimethylcyclohex-2-en-1-ol

Cat. No.: B15164711
CAS No.: 144293-04-9
M. Wt: 182.30 g/mol
InChI Key: BACSJQJIGZQRCA-UHFFFAOYSA-N
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Description

1-Butyl-4,4-dimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C12H22O It is a cyclohexene derivative featuring a butyl group and two methyl groups attached to the cyclohexene ring

Preparation Methods

The synthesis of 1-Butyl-4,4-dimethylcyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 4,4-dimethylcyclohex-2-en-1-one with butyl lithium, followed by reduction of the resulting intermediate. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Butyl-4,4-dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into saturated alcohols using reagents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-4,4-dimethylcyclohex-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Butyl-4,4-dimethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Butyl-4,4-dimethylcyclohex-2-en-1-ol can be compared with other similar compounds, such as:

    4,4-Dimethylcyclohex-2-en-1-ol: Lacks the butyl group, resulting in different chemical and biological properties.

    1-Butylcyclohex-2-en-1-ol: Lacks the two methyl groups, which can affect its reactivity and applications.

    1-Butyl-4-methylcyclohex-2-en-1-ol:

The unique combination of the butyl and methyl groups in this compound contributes to its distinct properties and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

144293-04-9

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-butyl-4,4-dimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C12H22O/c1-4-5-6-12(13)9-7-11(2,3)8-10-12/h7,9,13H,4-6,8,10H2,1-3H3

InChI Key

BACSJQJIGZQRCA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC(C=C1)(C)C)O

Origin of Product

United States

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